molecular formula C18H25NO2S B2868216 (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-37-8

(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2868216
CAS No.: 1351588-37-8
M. Wt: 319.46
InChI Key: GYRAYPJQTQHVLP-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butyl group attached to a phenyl ring, which is further connected to a spirocyclic system comprising oxygen, sulfur, and nitrogen atoms. The presence of these diverse functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms under controlled conditions.

    Attachment of the phenyl ring: The phenyl ring with a tert-butyl substituent is introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Final functionalization: The methanone group is introduced via oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.

Scientific Research Applications

(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)amine: Contains an amine group instead of a methanone group.

Uniqueness

The uniqueness of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-10-8-18(9-11-19)21-12-13-22-18/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRAYPJQTQHVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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